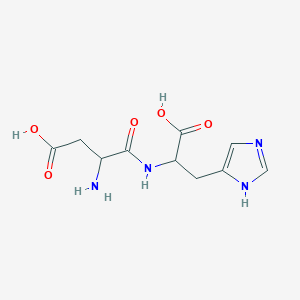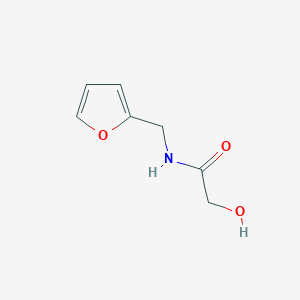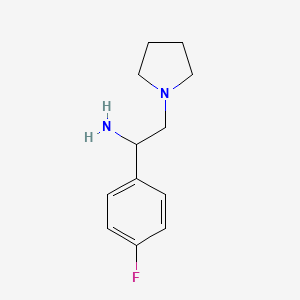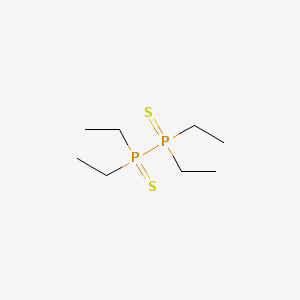
5-Bromo-2-methoxymandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methoxymandelic acid is an organic compound with the molecular formula C9H9BrO4 It is a derivative of mandelic acid, where the aromatic ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxymandelic acid can be achieved through several methods. One common approach involves the bromination of 2-methoxymandelic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron powder. The reaction conditions often include a solvent such as dichloromethane and a controlled temperature to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. One such method includes the use of biocatalysis, where enzymes like nitrilase are employed to catalyze the hydrolysis of nitriles to carboxylic acids. This method is advantageous due to its selectivity and environmentally friendly conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methoxymandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methoxymandelic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: 2-Methoxymandelic acid.
Substitution: Various substituted mandelic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-2-methoxymandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methoxymandelic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The bromine and methoxy substituents can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar in structure but lacks the mandelic acid moiety.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated aromatic compound with different functional groups.
Uniqueness
5-Bromo-2-methoxymandelic acid is unique due to its combination of bromine and methoxy substituents on the mandelic acid framework. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H9BrO4 |
|---|---|
Peso molecular |
261.07 g/mol |
Nombre IUPAC |
2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
Clave InChI |
POORACPHOZSRDR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12114295.png)


![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B12114313.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-(pyridin-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B12114320.png)




![4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12114361.png)


